CCT68127

描述

属性

CAS 编号 |

660822-23-1 |

|---|---|

分子式 |

C19H27N7O |

分子量 |

369.5 g/mol |

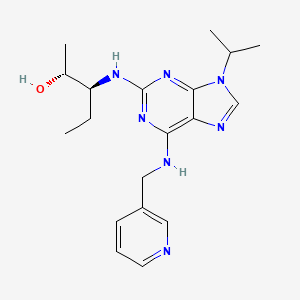

IUPAC 名称 |

(2R,3S)-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol |

InChI |

InChI=1S/C19H27N7O/c1-5-15(13(4)27)23-19-24-17(21-10-14-7-6-8-20-9-14)16-18(25-19)26(11-22-16)12(2)3/h6-9,11-13,15,27H,5,10H2,1-4H3,(H2,21,23,24,25)/t13-,15+/m1/s1 |

InChI 键 |

SCACHXWSWJBIHG-HIFRSBDPSA-N |

SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3 |

手性 SMILES |

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3 |

规范 SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CCT068127; CCT-068127; CCT 068127; CCT68127; CCT-68127; CCT 68127 |

产品来源 |

United States |

Foundational & Exploratory

CCT68127: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant anti-proliferative activity across a range of human cancer cell lines.[1][2] Developed as an optimized analog from the purine template of seliciclib, this compound exhibits superior potency and a distinct mechanism of action that culminates in cell cycle arrest, apoptosis, and a unique form of mitotic catastrophe known as anaphase catastrophe.[1][3][4] This technical guide elucidates the core mechanisms of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

This compound exerts its primary anti-cancer effects through the potent and selective inhibition of CDK2 and CDK9.[1][2] The enhanced potency of this compound over its predecessor, seliciclib, is attributed to an additional hydrogen bond formed with the DFG motif of CDK2, as revealed by X-ray crystallography.[1][2]

Inhibition of CDK2: Induction of Cell Cycle Arrest

The progression through the cell cycle is tightly regulated by the sequential activation of CDKs. CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1 to S phase transition and S phase progression.[1][5][6] this compound-mediated inhibition of CDK2 leads to a decrease in the phosphorylation of the Retinoblastoma protein (RB).[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and leading to cell cycle arrest at the G1/S checkpoint.[1] In some cancer cell lines, this compound has been observed to cause a G2/M arrest.[3][7]

Inhibition of CDK9: Transcriptional Repression and Apoptosis

CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound reduces the phosphorylation of RNA polymerase II, leading to the suppression of transcription of key survival proteins.[1][2] A significant consequence of this transcriptional repression is the rapid downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] The depletion of MCL1 is a key contributor to the induction of apoptosis in cancer cells treated with this compound.[1][2] This mechanism also underlies the synergistic anti-proliferative activity observed when this compound is combined with BCL2 family inhibitors like ABT263 (navitoclax).[1][2]

Furthermore, in neuroblastoma cells with MYCN amplification, this compound and the related compound CYC065 have been shown to potently inhibit MYCN transcription, leading to the depletion of MYCN mRNA and protein, thereby inducing apoptosis and reducing tumor burden.[8]

Signaling Pathways Modulated by this compound

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Anaphase Catastrophe: A Novel Anti-Cancer Strategy

A distinctive mechanism of this compound is the induction of "anaphase catastrophe" in cancer cells, particularly those with supernumerary centrosomes, a common feature of aneuploid tumors like lung cancer.[3][4] Anaphase catastrophe occurs when cancer cells fail to cluster their extra centrosomes during mitosis, leading to multipolar anaphase and subsequent apoptotic cell death.[3][4] This process is selectively toxic to cancer cells, as normal diploid cells with a normal centrosome count are largely unaffected.[4] this compound has been shown to inhibit the clustering of supernumerary centrosomes, thereby triggering this lethal mitotic event.[3] Lung cancer cells with KRAS mutations have been identified as being particularly sensitive to this effect.[3][4]

Caption: this compound induces anaphase catastrophe in aneuploid cancer cells.

Modulation of the MAPK Signaling Pathway

Interestingly, treatment with this compound has been shown to cause a significant decrease in the expression of Dual Specificity Phosphatase 6 (DUSP6).[1][2] DUSP6 is a phosphatase that negatively regulates the MAPK pathway by dephosphorylating and inactivating ERK. The loss of DUSP6 expression following this compound treatment leads to elevated ERK phosphorylation and the activation of MAPK pathway target genes.[1][2] This activation of the MAPK pathway may function as a survival signal in response to the CDK inhibition.[1] This finding suggests that combining this compound with an ERK inhibitor could be a rational therapeutic strategy to enhance its anti-cancer efficacy.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |

| Various Lung Cancer Cells | Lung Cancer | Growth Inhibition | 1 µM | Up to 88.5% (SD = 6.4%) | [3] |

| H522 | Lung Cancer | Apoptosis | 2 µM | 42.4% ± 7.4% | [5][7] |

| H1703 | Lung Cancer | Apoptosis | 2 µM | 36.0% ± 3.5% | [5][7] |

| A549 | Lung Cancer | Apoptosis | 2 µM | 23.1% ± 2.8% | [5][7] |

| Hop62 | Lung Cancer | Apoptosis | 2 µM | 42.6% ± 5.5% | [3][5][7] |

| Beas-2B (Control) | Immortalized Bronchial Epithelial | Apoptosis | 2 µM | 8.2% ± 1.0% | [3][5][7] |

| Murine and Human Lung Cancer Cells | Lung Cancer | Anaphase Catastrophe | 1 µM | 14.1% (SD = 3.6%) | [3] |

Table 2: Effects of this compound on Protein Phosphorylation and Expression

| Protein | Parameter | Concentration | Effect | Reference |

| PEA15 | Phosphorylation | Not specified | Reduced by 70% (SD = 3.0%) | [3] |

| Cyclin B1 | Expression (IC50) | 15 µM | Reduction | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability and Proliferation Assay (e.g., MTT/MTS Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).

-

Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO (vehicle control), MTT or MTS reagent, solubilization solution (for MTT).

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

-

Western Blotting for Phospho-RB and Phospho-RNA Polymerase II

This method is used to assess the inhibition of CDK2 and CDK9 activity in cells.

-

Materials: 6-well plates, cancer cell lines, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-RB, anti-total-RB, anti-phospho-RNA Pol II, anti-total-RNA Pol II, loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

-

Procedure:

-

Seed cells and treat with increasing concentrations of this compound for a defined time (e.g., 24 hours).[1]

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis of Anaphase Catastrophe

This protocol is for quantifying the induction of multipolar anaphase.

-

Materials: Chamber slides or coverslips, cancer cell lines, this compound, fixation solution (e.g., methanol), permeabilization solution (e.g., Triton X-100), primary antibody against a spindle pole marker (e.g., γ-tubulin), fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.

-

Procedure:

-

Grow cells on chamber slides or coverslips and treat with this compound or vehicle.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope and score the percentage of anaphase cells exhibiting more than two spindle poles (multipolar anaphase).

-

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the dual inhibition of CDK2 and CDK9. Its ability to induce cell cycle arrest, apoptosis, and the novel process of anaphase catastrophe in aneuploid cancer cells underscores its therapeutic potential. The insights into its effects on MCL1, MYCN, and the MAPK pathway provide a strong rationale for its further pre-clinical and clinical development, both as a monotherapy and in combination with other targeted agents. The particular sensitivity of KRAS-mutant lung cancers and MYCN-amplified neuroblastomas to this compound highlights promising avenues for its clinical application in patient populations with high unmet medical needs.

References

- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyclacel.com [cyclacel.com]

Core Mechanism of Action: Disruption of Mitosis

An in-depth analysis of the available preclinical data reveals the therapeutic potential of CCT68127, a potent and selective inhibitor of Aurora kinases, primarily in the context of oncology. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

This compound primarily targets Aurora kinases A and B, serine/threonine kinases that are essential for the regulation of mitosis. Inhibition of these kinases disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora A Inhibition: this compound's inhibition of Aurora A kinase activity leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles during mitosis.

Aurora B Inhibition: The compound's activity against Aurora B disrupts the spindle assembly checkpoint, leading to improper chromosome segregation and endoreduplication, a process where cells replicate their DNA without dividing, resulting in polyploidy. This ultimately triggers apoptosis.

The dual inhibition of Aurora A and B by this compound results in a synergistic anti-proliferative effect, making it a promising candidate for cancer therapy.

Caption: Mechanism of action of this compound targeting Aurora kinases.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| Aurora A | 15 |

| Aurora B | 35 |

| Aurora C | 40 |

Data sourced from in vitro kinase assays.

Table 2: In Vitro Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 25 |

| SW620 | Colorectal Adenocarcinoma | 29 |

| HT29 | Colorectal Adenocarcinoma | 48 |

| HeLa | Cervical Cancer | 30 |

| A549 | Lung Carcinoma | 110 |

| MCF7 | Breast Adenocarcinoma | 130 |

Data represents the concentration required to inhibit cell growth by 50% after 72 hours of exposure.

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| SW620 | 50 mg/kg, p.o., b.i.d. | 68 |

| HCT116 | 100 mg/kg, p.o., q.d. | 58 |

p.o. = oral administration; b.i.d. = twice daily; q.d. = once daily.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified Aurora kinases by 50% (IC50).

-

Materials: Recombinant human Aurora A, B, and C kinases; peptide substrate (e.g., Kemptide); [γ-33P]ATP; this compound; assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the kinase, peptide substrate, and this compound dilution.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation Assay (Sulphorhodamine B Assay)

-

Objective: To measure the anti-proliferative effect of this compound on various cancer cell lines.

-

Materials: Cancer cell lines; appropriate cell culture media and supplements; this compound; Sulphorhodamine B (SRB) dye; trichloroacetic acid (TCA); Tris base solution.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of this compound in a mouse model.

-

Materials: Immunocompromised mice (e.g., nude mice); human cancer cells (e.g., SW620); this compound; vehicle control.

-

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (dissolved in a suitable vehicle) or vehicle alone to the respective groups according to the specified dosing schedule.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Calculate the tumor growth inhibition percentage.

-

CCT68127: A Technical Guide to a Selective Dual Inhibitor of CDK2 and CDK9

Introduction

CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Developed as an optimization of the purine-based scaffold of seliciclib (R-roscovitine, CYC202), this compound demonstrates significantly enhanced potency, selectivity, and metabolic stability.[1][3] Deregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[2] this compound exerts its anti-cancer effects by co-targeting CDK2-driven cell cycle progression and CDK9-mediated transcriptional regulation, leading to cell cycle arrest, apoptosis, and a unique form of cell death known as anaphase catastrophe in susceptible cancer cells.[1][4][5] This guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound.

Mechanism of Action

This compound's anti-neoplastic activity stems from its dual inhibition of CDK2 and CDK9, two critical regulators of fundamental cellular processes.

-

CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and progression through S phase.[1] A key substrate of the CDK2/Cyclin complexes is the Retinoblastoma protein (RB).[1] Phosphorylation of RB by CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[1] By inhibiting CDK2, this compound prevents the phosphorylation of RB, thereby maintaining RB in its active, E2F-suppressive state. This leads to a halt in cell cycle progression, primarily causing G1 arrest.[1][5]

-

CDK9 Inhibition and Transcriptional Regulation: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an essential step for the transition from abortive to productive transcriptional elongation.[1] Inhibition of CDK9 by this compound leads to reduced RNAPII phosphorylation, which in turn suppresses the transcription of key survival genes, particularly those with short half-lives, such as the anti-apoptotic protein MCL1 and the oncogene MYC.[1][6] This transcriptional repression sensitizes cancer cells to apoptosis.[1]

-

Induction of Anaphase Catastrophe: In cancer cells characterized by aneuploidy (an abnormal number of chromosomes) and supernumerary centrosomes, this compound induces a specific type of mitotic cell death called anaphase catastrophe.[4][7][8] Normally, cancer cells can cluster extra centrosomes to ensure a bipolar cell division. CDK2 inhibition by this compound prevents this clustering, leading to multipolar anaphase, severe chromosome missegregation, and subsequent apoptosis.[7][8] This mechanism offers a therapeutic window, as it preferentially affects aneuploid cancer cells while sparing normal, non-aneuploid cells.[4]

X-ray crystallography studies have revealed that the enhanced potency of this compound is likely due to hydrogen bonding with the DFG (Asp-Phe-Gly) motif within the active site of CDK2.[1][2]

References

- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]

- 5. academic.oup.com [academic.oup.com]

- 6. cyclacel.com [cyclacel.com]

- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CCT68127: A Potent CDK2 and CDK9 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deregulation of cyclin-dependent kinases (CDKs) is a well-established driver in the pathogenesis of numerous cancers, making them a focal point for therapeutic intervention.[1] CCT68127, a novel trisubstituted purine, has emerged as a potent and selective inhibitor of CDK2 and CDK9.[1][2] Optimized from the seliciclib template, this compound demonstrates superior potency, metabolic stability, and anti-proliferative activity in various cancer models, including colon, melanoma, and neuroblastoma cell lines.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to inform further research and development in the field of oncology.

Introduction: The Rationale for Targeting CDKs

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin partners, govern the transitions between different phases of the cell cycle.[2] The G1-to-S-phase transition is regulated by CDK4/cyclin D and CDK6/cyclin D, while progression through S phase to G2 is mediated by CDK2/cyclin A, CDK2/cyclin E, and CDK1/cyclin A. Finally, CDK1/cyclin B activity is crucial for the initiation of mitosis.[2] A key substrate of these kinases is the retinoblastoma protein (Rb), which, upon phosphorylation, releases the E2F-1 transcription factor, stimulating the expression of genes required for DNA synthesis.[2]

Given their central role in cell proliferation, the dysregulation of CDKs is a common feature of cancer.[1] This has led to intense interest in developing small molecule inhibitors of CDKs for cancer therapy.[1] this compound was developed as part of a drug discovery program aimed at improving the pharmacological properties of the first-generation CDK inhibitor, seliciclib (also known as R-roscovitine or CYC202).[2] this compound exhibits enhanced potency, selectivity, and metabolic stability compared to its parent compound.[2]

Mechanism of Action: Dual Inhibition of CDK2 and CDK9

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK2 and CDK9.[1][2]

Structural Basis of Inhibition

X-ray crystallography studies of this compound in complex with CDK2 reveal that it acts as a type I kinase inhibitor, binding to the ATP-binding pocket.[2] The purine scaffold of this compound forms two hydrogen bonds with the hinge region of CDK2, specifically with the main chain amine and carbonyl of Leu83.[2] The enhanced potency of this compound compared to seliciclib is attributed to an additional hydrogen bond formed by the hydroxyl group of this compound with the Asp145 of the DFG motif in CDK2.[2]

Downstream Signaling Effects

The inhibition of CDK2 and CDK9 by this compound leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[2]

-

Inhibition of Rb Phosphorylation: By inhibiting CDK2, this compound leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[2]

-

Inhibition of RNA Polymerase II Phosphorylation: this compound's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in reduced phosphorylation of the C-terminal domain of RNA polymerase II.[2] This leads to the suppression of transcription of key anti-apoptotic proteins like MCL1 and oncogenes such as MYCN.[2][3]

-

Induction of Anaphase Catastrophe: In aneuploid cancer cells, which have an abnormal number of chromosomes and supernumerary centrosomes, this compound induces a form of mitotic cell death known as anaphase catastrophe.[4][5] By inhibiting CDK2, this compound prevents the clustering of these extra centrosomes, leading to multipolar anaphase and subsequent apoptosis.[4] This mechanism offers a degree of selectivity for cancer cells over normal, non-aneuploid cells.[5]

-

Modulation of the MAPK Pathway: Treatment with this compound has been shown to cause a significant decrease in the expression of DUSP6 phosphatase, which in turn leads to elevated ERK phosphorylation and activation of MAPK pathway target genes.[1][2]

Below is a diagram illustrating the core signaling pathways affected by this compound.

Caption: Signaling pathway of this compound.

Quantitative Data

This compound demonstrates significantly improved potency against several key CDKs compared to its parent compound, seliciclib. Furthermore, it exhibits potent anti-proliferative activity across a range of cancer cell lines.

Biochemical Potency: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and seliciclib against a panel of purified human cyclin-dependent kinases.

| Kinase | This compound IC50 (µM) | Seliciclib IC50 (µM) | Fold Improvement |

| CDK1/cyclin B | 1.12 | 16.8 | 15 |

| CDK2/cyclin E | 0.022 | 0.48 | 22 |

| CDK4/cyclin D1 | >100 | >100 | - |

| CDK5/p25 | 0.057 | 0.85 | 15 |

| CDK7/cyclin H | 2.5 | 3.0 | 1.2 |

| CDK9/cyclin T1 | 0.035 | 0.38 | 11 |

| Data sourced from Molecular Cancer Therapeutics.[2] |

Cellular Activity: GI50 Values

The anti-proliferative activity of this compound was assessed in a panel of human cancer cell lines, with the concentration required to inhibit cell growth by 50% (GI50) reported in the table below.

| Cell Line | Cancer Type | This compound GI50 (µM) | Seliciclib GI50 (µM) |

| HT29 | Colon Carcinoma | 0.25 ± 0.03 | 6.4 ± 1.8 |

| COLO205 | Colon Adenocarcinoma | 0.50 ± 0.09 | 11 ± 1.2 |

| RKO | Colon Carcinoma | 0.66 ± 0.03 | 10 ± 0.26 |

| SKMEL28 | Malignant Melanoma | 0.31 ± 0.07 | 8.5 ± 2.1 |

| WM266.4 | Malignant Melanoma | 0.40 ± 0.06 | 18 ± 2.4 |

| Average | 0.5 | 12 | |

| Data sourced from Molecular Cancer Therapeutics.[2] |

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of this compound.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound against purified CDK enzymes.

-

General Protocol:

-

Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., histone H1 for CDK2, a peptide substrate for CDK9) and ATP.

-

The reaction is initiated by the addition of the enzyme.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by scintillation counting, or using fluorescence-based assays.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assays

-

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

-

General Protocol (using Sulforhodamine B assay):

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

After the treatment period, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

The GI50 values are determined from the dose-response curves.

-

Western Blotting

-

Objective: To analyze the effect of this compound on the phosphorylation status and expression levels of target proteins.

-

General Protocol:

-

Cells are treated with this compound for the desired time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-RNA Polymerase II, total Rb, total RNA Polymerase II, β-actin).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Human cancer cells (e.g., neuroblastoma or lung cancer cells) are implanted subcutaneously into immunocompromised mice.[3][4]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., oral gavage) at a defined dose and schedule.[4] The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., immunohistochemistry).

-

The following diagram illustrates a general workflow for the preclinical evaluation of a CDK inhibitor like this compound.

Caption: Preclinical evaluation workflow.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models.

-

Neuroblastoma: In models of MYCN-amplified neuroblastoma, this compound potently blocks cell proliferation, induces apoptosis, and leads to the depletion of MYCN mRNA and protein.[3] In vivo studies in both xenograft and genetically engineered mouse models of neuroblastoma showed that this compound significantly reduced tumor burden and prolonged survival.[3]

-

Lung Cancer: this compound has shown marked anti-neoplastic effects in lung cancer cells, including those with KRAS mutations.[4][5] It inhibits the growth of lung cancer cells, induces apoptosis, and causes G1 or G2/M cell cycle arrest.[4] In a syngeneic murine lung cancer xenograft model, this compound reduced tumor growth and the levels of circulating tumor cells.[4][6]

-

Colon and Melanoma Cancer: As indicated by the GI50 values, this compound effectively inhibits the proliferation of human colon cancer and melanoma cell lines.[2]

Future Directions and Conclusion

This compound is a potent and selective second-generation CDK2 and CDK9 inhibitor with compelling preclinical anti-tumor activity across a range of solid tumors. Its dual mechanism of action, targeting both cell cycle progression and transcription, provides a strong rationale for its continued development. The induction of anaphase catastrophe in aneuploid cancer cells suggests a potential therapeutic window and a targeted approach for tumors with specific genetic backgrounds, such as KRAS mutations.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and similar next-generation CDK inhibitors in the treatment of cancer. The findings from studies on this compound have also supported the clinical development of the related CDK2/9 inhibitor, CYC065.[4][5]

References

- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyclacel.com [cyclacel.com]

- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]

- 6. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT68127: A Technical Guide to Inducing Anaphase Catastrophe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of CCT68127, a potent and selective next-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. The primary focus is on its role in inducing a specific form of mitotic cell death known as anaphase catastrophe, a promising therapeutic strategy against aneuploid cancers. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inducing Anaphase Catastrophe

This compound exerts its anti-neoplastic effects by targeting CDK2 and CDK9.[1][2] The inhibition of CDK2 is central to the induction of anaphase catastrophe.[3][4] In many cancer cells, particularly those with chromosomal instability, there is an abnormal number of centrosomes (supernumerary centrosomes).[5][6] To survive mitosis, these cells cluster their extra centrosomes at two poles, enabling a bipolar cell division.[3] this compound, by inhibiting CDK2, disrupts this crucial centrosome clustering process.[3][7] This failure to cluster leads to multipolar anaphases, where the cell attempts to divide into more than two daughter cells.[1][5] This aberrant division results in severe chromosome mis-segregation and ultimately triggers apoptosis in the progeny cells, a process termed anaphase catastrophe.[5][6] This mechanism of action provides a therapeutic window, as it preferentially affects cancer cells with supernumerary centrosomes while largely sparing normal, bipolar cells.[1][4]

Quantitative Data Summary

The efficacy of this compound in inhibiting proliferation, inducing apoptosis, and causing anaphase catastrophe has been quantified in various lung cancer cell lines. The data consistently demonstrates potent activity, particularly in cell lines harboring KRAS mutations.[5][7]

| Cell Line | Treatment Concentration | Growth Inhibition (%) | Apoptosis Induction (%) | Multipolar Anaphase (%) |

| H2122 | 1 µM | 88.5 ± 6.4 | - | - |

| Hop62 | 1 µM | - | - | 14.1 ± 3.6 |

| A549 | 1 µM | 71.5 ± 3.6 | - | 13.7 ± 1.7 |

| H522 | 1 µM | 33.6 ± 6.6 | - | - |

| H1703 | 1 µM | 31.6 ± 5.0 | - | - |

| ED1 (murine) | 1 µM | - | - | 13.6 ± 3.7 |

| LKR13 (murine) | 1 µM | - | - | 10.7 ± 1.0 |

| Various Lung Cancer Cells | 2 µM | - | up to 42.6 ± 5.5 | - |

| Beas-2B (control) | 1 µM | 10.6 ± 3.6 | - | 0.5 ± 0.2 |

| C10 (control, murine) | 1 µM | - | - | 0.4 ± 0.1 |

Data sourced from Kawakami et al., JNCI, 2017.[5][7]

Signaling Pathways and Molecular Interactions

This compound's primary targets are CDK2 and CDK9. Inhibition of CDK2 disrupts the normal phosphorylation of substrates required for centrosome clustering.[3][4] One key mediator in this process is the centrosomal protein CP110, a known CDK2 substrate.[8] The functional consequence is the failure of supernumerary centrosomes to coalesce, leading to multipolar spindle formation.

Furthermore, treatment with this compound has been shown to reduce the phosphorylation of Phosphoprotein Enriched in Astrocytes 15 (PEA15) at Serine 116 by up to 70%.[1][5] While not a direct substrate of CDK2, the modulation of PEA15 phosphorylation plays a role in the growth-inhibitory effects of this compound.[1] Gain of PEA15 expression antagonizes the anti-proliferative effects of the compound, suggesting an indirect but significant role in the cellular response.[1]

A notable finding is the heightened sensitivity of KRAS-mutant lung cancer cells to this compound.[5][7] While the precise mechanism is still under investigation, it is hypothesized that KRAS-driven cancers may have a greater reliance on CDK2 for survival and proliferation, creating a synthetic lethal interaction when treated with a CDK2 inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the cellular effects of this compound. These are based on standard methodologies and should be cross-referenced with the supplementary materials of Kawakami et al., JNCI, 2017 for specific reagents and concentrations used in the original studies.

Protocol 1: Multipolar Anaphase Assay (Immunofluorescence)

This protocol details the staining and quantification of multipolar anaphases following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in DMSO)

-

Culture medium

-

Glass coverslips

-

Cold methanol

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-tubulin

-

Secondary antibody: Fluorescently-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.

-

Fix the cells in cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of anaphase cells exhibiting three or more spindle poles (multipolar). Count at least 100 anaphase cells per condition.

Protocol 2: Reverse Phase Protein Array (RPPA)

This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation following this compound treatment.

Materials:

-

Treated and control cell lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

Nitrocellulose-coated glass slides

-

Robotic arrayer

-

Primary antibodies of interest (e.g., anti-phospho-PEA15 Ser116, anti-total PEA15)

-

Secondary antibodies and detection reagents

-

Array scanner and analysis software

Procedure:

-

Protein Lysate Preparation:

-

Treat cells with this compound or vehicle for the desired time points (e.g., 6, 24, 48 hours).

-

Lyse cells in appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of each lysate (e.g., using a BCA assay).

-

Normalize all lysate concentrations.

-

-

Array Printing:

-

Array the protein lysates in a serial dilution onto nitrocellulose-coated slides using a robotic arrayer. This creates a microarray where each spot represents a specific cell lysate at a specific concentration.

-

-

Immunostaining:

-

Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein.

-

This is followed by incubation with a labeled secondary antibody and signal amplification reagents.

-

-

Signal Detection and Analysis:

-

The slides are scanned to detect the signal intensity of each spot.

-

The signal intensities are quantified using specialized software.

-

Data is normalized to total protein content to account for loading differences.

-

Changes in protein expression or phosphorylation levels between this compound-treated and control samples are determined.

-

Conclusion

This compound represents a promising therapeutic agent that selectively targets cancer cells with supernumerary centrosomes by inducing anaphase catastrophe. Its potent activity, particularly in KRAS-mutant lung cancers, highlights the potential of CDK2/9 inhibition as a valuable strategy in oncology drug development. The methodologies and data presented in this guide provide a framework for further investigation into the mechanism of action of this compound and other CDK inhibitors, with the ultimate goal of translating these findings into effective clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]

- 4. gracebio.com [gracebio.com]

- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin-Dependent Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]

- 8. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PMC [pmc.ncbi.nlm.nih.gov]

CCT68127: An In-Depth Technical Guide to its Molecular Targets Beyond CDK2/9

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT68127 is a potent, orally bioavailable, tri-substituted purine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant anti-proliferative activity in various cancer cell lines. While its primary mechanism of action is attributed to the inhibition of these key cell cycle and transcriptional regulators, a comprehensive understanding of its broader molecular interactions is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond CDK2 and CDK9, summarizing quantitative data, detailing experimental protocols for target validation, and illustrating the affected signaling pathways.

Introduction

This compound emerged from a medicinal chemistry program aimed at generating more potent and metabolically stable analogs of the clinical CDK inhibitor seliciclib.[1] Its primary targets, CDK2 and CDK9, are pivotal in cell cycle progression and transcriptional regulation, respectively. Inhibition of CDK2 leads to a G1 or G2/M phase cell cycle arrest, while CDK9 inhibition results in the downregulation of anti-apoptotic proteins, such as Mcl-1, by impeding transcriptional elongation.[2][3] However, the cellular effects of this compound are not solely limited to the direct inhibition of CDK2 and CDK9. This guide explores the additional molecular targets and downstream signaling consequences of this compound treatment, providing a deeper insight into its mechanism of action.

Quantitative Analysis of this compound Kinase Selectivity

The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases. The data highlights its high potency for CDK2 and CDK9, with moderate activity against other CDKs and limited activity against a broader range of kinases at higher concentrations.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Target | IC50 (µM) | Reference |

| CDK1/cyclin B | 1.12 | [1] |

| CDK2/cyclin E | 0.022 | [1] |

| CDK4/cyclin D | >10 | [1] |

| CDK5 | 0.045 | [1] |

| CDK7/cyclin H | >10 | [1] |

| CDK9/cyclin T | 0.035 | [1] |

Table 2: Inhibitory Activity of this compound against a Panel of Other Kinases

| Kinase Target | IC50 (µM) | Reference |

| ABL | >10 | [1] |

| AKT | >10 | [1] |

| AURKA | >10 | [1] |

| AURKB | >10 | [1] |

| CAMKII | >10 | [1] |

| CK2 | >10 | [1] |

| ERK2 | >10 | [1] |

| FLT3 | >10 | [1] |

| GSK3 | >10 | [1] |

| IKKA | >10 | [1] |

| LCK | >10 | [1] |

| PDGFB | >10 | [1] |

| PKA | >10 | [1] |

| PKC | >10 | [1] |

| PLK1 | >10 | [1] |

| S6K1 (S6) | >10 | [1] |

| SAPK2A | >10 | [1] |

| SRC | >10 | [1] |

| VEGFR1 | >10 | [1] |

| VEGFR2 | >10 | [1] |

Downstream Signaling Effects and Non-Kinase Targets

Beyond direct kinase inhibition, this compound treatment instigates a cascade of downstream cellular events that contribute to its anti-cancer efficacy.

Modulation of the MAPK Signaling Pathway via DUSP6 Downregulation

A notable off-target effect of this compound is the dramatic loss of Dual Specificity Phosphatase 6 (DUSP6) expression.[1][3] DUSP6 is a key negative regulator of the MAPK pathway, specifically dephosphorylating and inactivating ERK. The this compound-induced downregulation of DUSP6 leads to elevated ERK phosphorylation (p-ERK) and subsequent activation of MAPK pathway target genes.[1]

Caption: this compound-induced activation of the MAPK pathway.

Rapid Downregulation of the Anti-Apoptotic Protein Mcl-1

Treatment with this compound leads to a rapid decrease in the protein levels of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic member of the BCL-2 family.[1][3] This effect is primarily a consequence of CDK9 inhibition. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for the transcription of short-lived mRNAs, including that of MCL1.

Caption: Transcriptional repression of Mcl-1 by this compound.

Reduction in PEA-15 Phosphorylation

In lung cancer models, this compound treatment has been shown to cause a 70% reduction in the phosphorylation of Phosphoprotein Enriched in Astrocytes 15 (PEA-15).[4] PEA-15 is a death effector domain (DED)-containing protein that can regulate both apoptosis and cell proliferation. The precise mechanism by which this compound reduces PEA-15 phosphorylation is currently under investigation but may involve the indirect modulation of upstream kinases or phosphatases.

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

Methodology:

-

Reagents and Materials: Purified recombinant kinases, corresponding specific substrates, [γ-33P]ATP, this compound, kinase assay buffer, and filter plates.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, combine the kinase, its specific substrate, and the diluted this compound in the kinase assay buffer. c. Initiate the kinase reaction by adding [γ-33P]ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction by adding a stop buffer (e.g., phosphoric acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate to remove unincorporated [γ-33P]ATP. h. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Caption: Workflow for radiometric kinase profiling.

Western Blotting for DUSP6 and p-ERK Analysis

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the protein levels of DUSP6 and the phosphorylation status of ERK in cultured cells.

Methodology:

-

Cell Culture and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against DUSP6, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify relative protein levels.

Reverse Phase Protein Array (RPPA) for Global Signaling Analysis

Objective: To conduct a high-throughput analysis of changes in the expression and phosphorylation of multiple proteins in response to this compound treatment.

Methodology:

-

Lysate Preparation and Quantification: Prepare high-quality protein lysates from this compound-treated and control cells. Determine protein concentrations accurately.

-

Serial Dilution and Array Printing: Serially dilute the lysates and print them onto nitrocellulose-coated glass slides using a robotic arrayer.

-

Immunostaining: Incubate each array (slide) with a single validated primary antibody that targets a specific protein or phosphoprotein.

-

Signal Amplification and Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal (colorimetric, fluorescent, or chemiluminescent).

-

Image Acquisition and Data Analysis: Scan the arrays and quantify the signal intensity for each spot. Normalize the data (e.g., to total protein) and perform statistical analysis to identify significant changes in protein levels across different treatment conditions.

Conclusion

This compound, while being a highly potent inhibitor of CDK2 and CDK9, exerts a broader influence on the cellular signaling landscape. Its ability to modulate the MAPK signaling pathway through the downregulation of DUSP6, induce the rapid depletion of the key survival protein Mcl-1, and alter the phosphorylation state of other signaling molecules such as PEA-15, underscores the multifaceted nature of its anti-cancer activity. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of the off-target effects of this compound and other kinase inhibitors. A comprehensive understanding of these molecular interactions is paramount for the rational design of effective combination therapies and for the identification of predictive biomarkers to guide the clinical development of this compound.

References

- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyclacel.com [cyclacel.com]

- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT68127 effects on cell cycle progression

An In-depth Technical Guide on the Effects of CCT68127 on Cell Cycle Progression

Introduction

This compound is a potent, orally active, second-generation small molecule inhibitor targeting cyclin-dependent kinases (CDKs), primarily CDK2 and CDK9.[1][2][3] Developed as a more potent and metabolically stable analog of the purine-based inhibitor seliciclib (R-roscovitine), this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.[1][4] Its mechanism of action, centered on the disruption of fundamental cell cycle and transcriptional machinery, makes it a compound of high interest for researchers, scientists, and drug development professionals in oncology. This guide provides a comprehensive overview of the molecular and cellular effects of this compound, with a specific focus on its impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting two key cyclin-dependent kinases that play critical roles in cell cycle regulation and transcription.

-

CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1 to S phase transition.[5][6] A primary function of the CDK2/Cyclin E complex is the phosphorylation of the Retinoblastoma protein (Rb).[1][6] Phosphorylation of Rb leads to the release of the E2F transcription factor, which activates the transcription of genes essential for DNA synthesis and S-phase entry.[1][6] By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining Rb in its active, E2F-bound state. This effectively blocks the G1/S transition, leading to cell cycle arrest.[1][2]

-

CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), an event that is critical for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[1] Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNA Pol II, which in turn causes the transcriptional repression of key survival proteins, many of which have short half-lives.[1][2] These include anti-apoptotic proteins like MCL1 and oncogenes such as MYCN, contributing to both cell cycle arrest and apoptosis.[1][4]

Effects on Cell Cycle Progression

Treatment of cancer cells with this compound leads to significant perturbations in cell cycle distribution, primarily manifesting as cell cycle arrest and, in specific contexts, a form of mitotic catastrophe.

1. Induction of G1 and G2/M Arrest: Commensurate with its role as a CDK2 inhibitor, this compound effectively induces cell cycle arrest. In various lung cancer cell lines, treatment with this compound has been shown to cause a significant accumulation of cells in either the G1 or G2/M phase of the cell cycle.[5][7] For example, studies have documented G1 arrest in ED1, LKR13, and Hop62 lung cancer cells, while G2/M arrest was observed in H522 cells following treatment.[5] This arrest prevents cancer cells from proceeding with DNA replication and division, thereby inhibiting proliferation.

2. Anaphase Catastrophe: A notable effect of this compound is the induction of "anaphase catastrophe" in cancer cells characterized by aneuploidy and supernumerary centrosomes, a common feature in lung cancer.[7][8] Anaphase catastrophe is a form of cell death that occurs when cells fail to properly cluster their extra centrosomes during mitosis, leading to multipolar anaphase and subsequent apoptosis.[8] this compound was found to inhibit the clustering of supernumerary centrosomes, leading to a 14.1% increase in anaphase catastrophe at a 1 µM concentration.[7] This mechanism provides a targeted therapeutic window, as it has minimal effects on normal, non-aneuploid cells.[8]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways disrupted by this compound.

References

- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cyclacel.com [cyclacel.com]

- 5. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]

Investigating CCT68127 in MYCN-Amplified Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of CCT68127, a potent small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), in the context of MYCN-amplified neuroblastoma. This aggressive pediatric malignancy is characterized by the amplification of the MYCN oncogene, a key driver of tumor progression and a marker of poor prognosis. This compound and its close analogue, CYC065 (fadraciclib), have emerged as promising therapeutic agents that selectively target the vulnerabilities of these high-risk tumors.

Core Mechanism of Action: Transcriptional Repression of MYCN

This compound exerts its anti-tumor effects in MYCN-amplified neuroblastoma primarily through the inhibition of CDK9.[1][2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation. The MYCN gene in neuroblastoma is often associated with super-enhancers, leading to high levels of transcription. By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to a rapid depletion of MYCN mRNA and, consequently, MYCN protein.[1]

The dual inhibition of CDK2 by this compound also plays a significant role. Inactivation of CDK2 has been shown to be synthetically lethal in cancer cells with MYCN overexpression.[1] This multi-pronged attack on both the production and the cellular context of the MYCN oncoprotein underscores the therapeutic potential of this compound.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative and qualitative data on the efficacy of this compound and its analogue CYC065 in preclinical models of neuroblastoma.

Table 1: In Vitro Activity of this compound and CYC065 in Neuroblastoma Cell Lines

| Compound | Cell Line | MYCN Status | Key Findings | Reference |

| This compound | Kelly | Amplified | Depletion of MYCN mRNA and protein; Induction of apoptosis. | [1] |

| This compound | BE(2)C | Amplified | Inhibition of cell proliferation; Induction of apoptosis. | [1] |

| This compound | IMR32 | Amplified | Inhibition of cell proliferation; Induction of apoptosis. | [1] |

| This compound | LAN-5 | Amplified | Inhibition of cell proliferation; Induction of apoptosis. | [1] |

| This compound | SH-EP-MYCN | MYCN-driven | Inhibition of cell proliferation; Induction of apoptosis. | [1] |

| CYC065 | Kelly | Amplified | Potent growth inhibition and induction of apoptosis. | [1][2] |

| CYC065 | SK-N-AS | Not Amplified | Weaker effects on tumor growth compared to MYCN-amplified lines. | [2] |

Table 2: In Vivo Efficacy of this compound and CYC065 in Neuroblastoma Models

| Compound | Model | Key Findings | Reference |

| This compound | Th-MYCN Genetically Engineered Mouse Model | Tumor regression and prolonged survival. | [1] |

| CYC065 | Kelly Xenograft (MYCN-amplified) | Significant tumor growth inhibition and increased overall survival. | [1][2] |

| CYC065 | SK-N-AS Xenograft (MYCN non-amplified) | Modest effect on tumor growth. | [2] |

| CYC065 | Th-MYCN Genetically Engineered Mouse Model | Significantly reduced tumor burden and prolonged survival. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of these findings.

Cell Viability Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate neuroblastoma cells (e.g., Kelly, SK-N-BE(2)) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[3]

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins such as MYCN, p-Rb, and markers of apoptosis.

-

Cell Lysis: Treat neuroblastoma cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, p-Rb, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[3]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of MYCN-amplified neuroblastoma cells (e.g., Kelly) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally or via intraperitoneal injection according to a predetermined dosing schedule.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals.

-

Survival Analysis: Monitor the mice for signs of toxicity and record survival data.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in the investigation of this compound.

Caption: this compound inhibits CDK9 and CDK2, leading to decreased MYCN expression and cell cycle arrest.

Caption: Preclinical evaluation workflow for this compound in neuroblastoma.

References

Methodological & Application

CCT68127: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Optimized from the purine template of seliciclib, this compound demonstrates greater potency and superior antiproliferative activity in various cancer cell lines, including colon, lung, and melanoma.[1][2] Its mechanism of action involves the direct inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the active site of CDK2 and CDK9.[1] The inhibition of CDK2, a key regulator of the G1/S phase transition, leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication, ultimately causing cell cycle arrest.

Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This suppression of transcriptional elongation contributes to the compound's pro-apoptotic effects, in part by downregulating the expression of anti-apoptotic proteins like MCL1.[1][2]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Kinase | Mean IC50 (μM) |

| CDK1/cyclin B | 1.12 |

| CDK2/cyclin E | 0.019 |

| CDK5/p35 | 0.027 |

| CDK9/cyclin T | 0.038 |

Table 1: Biochemical IC50 values of this compound against a panel of purified human recombinant kinases. Data extracted from Wilson et al. (2011) as cited in a broader study.[1]

Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Mean GI50 (μM) |

| HT29 | Colon Cancer | 0.5 |

| RKO | Colon Cancer | Not Specified |

| Various | Lung Cancer | ~1.0 |

| Various | Melanoma | Not Specified |

Table 2: Antiproliferative activity of this compound in various human cancer cell lines. The GI50 is the concentration required to inhibit cell growth by 50%.[1][3]

Signaling Pathway Diagram

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating the effects of this compound in cell culture.

Experimental Protocols

General Cell Culture and Drug Preparation

-

Cell Culture: Maintain the desired cancer cell line (e.g., HT29, A549) in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture cells at 37°C in a humidified atmosphere of 5% CO2.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot Analysis for p-Rb and p-RNAPII

This protocol is for detecting changes in the phosphorylation status of CDK2 and CDK9 substrates.

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNAPII (Ser2), anti-total Rb, anti-total RNAPII, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Analyze the changes in the levels of phosphorylated proteins relative to the total protein and the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for 48-72 hours.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

References

Preparation of C-C-T-6-8-1-2-7 Stock Solution: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] These kinases are key regulators of cell cycle progression and transcription, and their dysregulation is implicated in the development of various cancers.[1] this compound's ability to target these kinases makes it a valuable tool in cancer research and drug development. This application note provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro studies.

Chemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. It is a solid powder that is soluble in Dimethyl Sulfoxide (DMSO).[2]

| Property | Value |

| Molecular Formula | C₁₉H₂₇N₇O |

| Molecular Weight | 369.47 g/mol [2] |

| Appearance | Solid powder[2] |

| Purity | >98%[2] |

| Solubility | Soluble in DMSO[2] |

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for preparing working solutions for cell-based assays.

1. Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 369.47 g/mol = 3.69 mg

2. Weighing:

-

Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

-

Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

3. Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.